Dihydrocarvone

Catalog No.
S574718
CAS No.
7764-50-3
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocarvone

CAS Number

7764-50-3

Product Name

Dihydrocarvone

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3

InChI Key

AZOCECCLWFDTAP-UHFFFAOYSA-N

SMILES

CC1CCC(CC1=O)C(=C)C

Solubility

1.02 mg/mL at 15 °C
soluble in alcohol and most fixed oils; insoluble in wate

Synonyms

2-methyl-5-(1-methylethenyl)cyclohexanone, 3-isopropenyl-6-methylcyclohexanone, dihydrocarvone, p-menth-8-en-2-one

Canonical SMILES

CC1CCC(CC1=O)C(=C)C

Antifungal Activity

Environmental Degradation

Synthesis of Biological Compounds

Asymmetric Whole-Cell Bio-Reductions

Biosynthesis and Biological Activities

Antimicrobial Activity

Dihydrocarvone exists in two stereoisomeric forms: cis-dihydrocarvone and trans-dihydrocarvone []. It is naturally found in caraway oil, a common flavoring agent, and can be produced synthetically through the hydrogenation of carvone or the oxidation of limonene []. Dihydrocarvone plays a role as a key building block for the synthesis of more complex molecules called sesquiterpenes, which have various applications in the fragrance and pharmaceutical industries [].


Molecular Structure Analysis

Both cis- and trans-dihydrocarvone share the same molecular formula (C10H16O) and differ only in the spatial arrangement of their functional groups. The core structure consists of a cyclohexane ring with a ketone group (C=O) and an isopropenyl group (C=C-CH3) attached. The key difference lies in the relative positions of the methyl group (CH3) and the double bond within the isopropenyl group []. This seemingly minor variation significantly impacts the molecule's properties and biological activity [].


Chemical Reactions Analysis

Synthesis:

  • Hydrogenation of Carvone: Carvone, another monoterpenoid, can be hydrogenated using catalysts like palladium or platinum to yield dihydrocarvone [].
C10H14O (Carvone) + H2 -> C10H16O (Dihydrocarvone)
  • Oxidation of Limonene: Limonene, a citrusy essential oil component, can be oxidized to form dihydrocarvone [].

Other Relevant Reactions:

Dihydrocarvone can undergo further reactions to form more complex molecules. As a building block for sesquiterpenes, it participates in various condensation reactions involving other terpenoid units []. However, detailed mechanisms for these specific reactions are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Molecular Weight: 152.23 g/mol [].
  • Boiling Point: 87-88 °C at 6 mmHg (lit.) [].
  • Density: 0.926-0.929 g/mL at 25 °C (lit.) [].
  • Solubility: Soluble in organic solvents like ethanol and insoluble in water [].

The mechanism of action of dihydrocarvone is not extensively studied in scientific research. However, its role as a flavoring agent suggests it interacts with olfactory receptors in the nose, triggering specific odor sensations [].

Physical Description

almost colourless liquid with a herbaceous, spearmint-like odou

XLogP3

2.7

Density

0.923-0.928

LogP

2.85

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1398 of 1437 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7764-50-3
5948-04-9

Wikipedia

Dihydrocarvone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-methyl-5-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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